N-(1,3-Benzodioxol-5-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine
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Overview
Description
N-(1,3-Benzodioxol-5-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine is a complex organic compound that features multiple functional groups, including a benzodioxole ring, a pyridylmethyl group, an isothiazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzodioxol-5-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 1,3-benzodioxole, pyridylmethylamine, and isothiazole derivatives. These intermediates are then subjected to various coupling reactions, cyclizations, and functional group transformations under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzodioxol-5-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-Benzodioxol-5-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Industry
In industry, the compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-Benzodioxol-5-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzodioxole derivatives, pyridylmethylamines, isothiazoles, and oxadiazoles. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
What sets N-(1,3-Benzodioxol-5-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine apart is its unique combination of functional groups, which can lead to distinct reactivity and potential applications. Its multi-functional nature allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and development.
Properties
Molecular Formula |
C18H14N6O3S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-[4-(pyridin-3-ylmethylamino)-1,2-thiazol-3-yl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C18H14N6O3S/c1-2-11(7-19-5-1)8-20-13-9-28-24-16(13)17-22-23-18(27-17)21-12-3-4-14-15(6-12)26-10-25-14/h1-7,9,20H,8,10H2,(H,21,23) |
InChI Key |
MCDWEFNOWXCZFS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NN=C(O3)C4=NSC=C4NCC5=CN=CC=C5 |
Origin of Product |
United States |
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